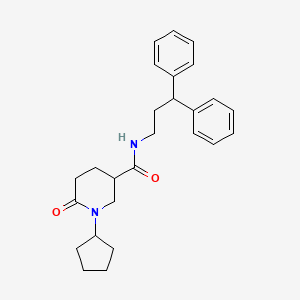![molecular formula C20H34N2O B6077148 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6077148.png)
2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane is a compound that belongs to the spirocyclic family of compounds. This compound has been of great interest to researchers due to its unique chemical structure and potential applications in various fields of science. In
Mécanisme D'action
The mechanism of action of 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane has various biochemical and physiological effects. For example, this compound has been shown to reduce the growth and proliferation of cancer cells, improve memory and cognitive function in animal models of Alzheimer's disease, and protect against neurodegeneration in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its unique chemical structure, which allows for the exploration of new therapeutic targets and mechanisms of action. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane. One area of research is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Another area of research is to investigate the mechanism of action of this compound in more detail, which could provide insights into new therapeutic targets and strategies for drug development. Additionally, researchers could explore the potential of this compound as a tool for studying the biological and physiological effects of spirocyclic compounds.
Méthodes De Synthèse
The synthesis of 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-cyclohexylethylamine with 3-butenoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane, which is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-2-7-19(23)22-15-12-20(17-22)11-6-13-21(16-20)14-10-18-8-4-3-5-9-18/h2,18H,1,3-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWPYLVOSCNMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)

![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6077122.png)
![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)
![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)